3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
3-Bromo-6-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 866135-71-9 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methylimidazo[1,2-a]pyridine is represented by the InChI Code: 1S/C8H7BrN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
3-Bromo-6-methylimidazo[1,2-a]pyridine is a solid under normal conditions . It has a molecular weight of 211.06 .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed . Bulky and more lipophilic biaryl ethers had a nanomolar MIC 90 of ≤0.006 μM against the Mtb .
- Results or Outcomes : The compounds showed impressive activity against Mtb .
Synthesis of Imidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry
- Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .
properties
IUPAC Name |
3-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-8-10-4-7(9)11(8)5-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXUZGRZBHQDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2Br)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674755 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
1072944-60-5 | |
Record name | 3-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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